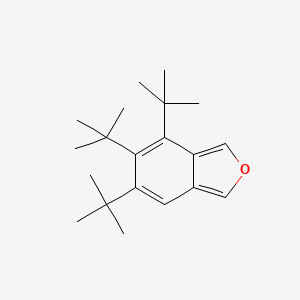
4,5,6-Tri-tert-butyl-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Tri-tert-butylisobenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of three tert-butyl groups at the 4, 5, and 6 positions of the isobenzofuran ring makes this compound particularly interesting due to its steric hindrance and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Tri-tert-butylisobenzofuran typically involves the introduction of tert-butyl groups onto the benzofuran core. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzofuran in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 4,5,6-Tri-tert-butylisobenzofuran may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Tri-tert-butylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4,5,6-Tri-tert-butylisobenzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antioxidant and anti-inflammatory effects.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,5,6-Tri-tert-butylisobenzofuran involves its interaction with various molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors. The benzofuran core can participate in electron transfer reactions, making it a potential antioxidant. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through modulation of oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
4,5,6-Tri-tert-butylphenol: Similar in structure but lacks the furan ring, leading to different chemical properties.
3,4,5,6-Tetra-tert-butylphthalonitrile: Contains additional tert-butyl groups and a nitrile functionality, which alters its reactivity and applications.
2,4,6-Tri-tert-butylphenol: Another related compound with tert-butyl groups, used as an antioxidant in various applications.
Uniqueness
4,5,6-Tri-tert-butylisobenzofuran is unique due to the presence of the benzofuran ring combined with three tert-butyl groups. This combination imparts distinct steric and electronic properties, making it valuable in both synthetic chemistry and potential therapeutic applications.
Properties
CAS No. |
114365-44-5 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
4,5,6-tritert-butyl-2-benzofuran |
InChI |
InChI=1S/C20H30O/c1-18(2,3)15-10-13-11-21-12-14(13)16(19(4,5)6)17(15)20(7,8)9/h10-12H,1-9H3 |
InChI Key |
UJLJLVUZNQOONT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=COC=C2C(=C1C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















